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molecular formula C10H5ClO3 B1246918 Coumarin-3-carboxylic acid chloride CAS No. 3757-06-0

Coumarin-3-carboxylic acid chloride

Cat. No. B1246918
M. Wt: 208.6 g/mol
InChI Key: IVEOLEMGKYWBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539149

Procedure details

Coumarin-3-carboxylic acid (2.1 g, 10 m mole) was suspended in dry dichloromethane (10 ml) and heated at reflux for 2 h with thionyl chloride (5 ml). After this time a small amount of insoluble material was filtered off and petroleum ether 60°-80° C. (35 ml) was added to the filtrate. The acid chloride was filtered, washed with ether and dried (1.63 g, 71%), mp 138°-41° C.; νmax (CHCl3) 1790, 1740, 1610, 1570 cm-1 ; δ (CDCl3) 7.30-8.10 (4H, m, phenyls), 8.95 (1H, s, coumarin 4-H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([OH:14])=O)[C:2]1=[O:3].S(Cl)([Cl:17])=O>ClCCl>[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]([Cl:17])=[O:14])[C:2]1=[O:3]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
O1C(=O)C(=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
After this time a small amount of insoluble material was filtered off
ADDITION
Type
ADDITION
Details
petroleum ether 60°-80° C. (35 ml) was added to the filtrate
FILTRATION
Type
FILTRATION
Details
The acid chloride was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried (1.63 g, 71%), mp 138°-41° C.

Outcomes

Product
Name
Type
Smiles
O1C(=O)C(=CC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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